molecular formula C8H18ClNO B12966296 Methyl heptanimidate hydrochloride

Methyl heptanimidate hydrochloride

Katalognummer: B12966296
Molekulargewicht: 179.69 g/mol
InChI-Schlüssel: PLDUFODUTFFVFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl heptanimidate hydrochloride is a chemical compound that belongs to the class of amidines. Amidines are known for their reactivity and are valuable as building blocks for the synthesis of heterocyclic motifs of biological relevance . This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of methyl heptanimidate hydrochloride typically involves the reaction of heptanoic acid with methanol in the presence of a catalyst to form methyl heptanoate. This ester is then reacted with ammonia to form the corresponding amidine, which is subsequently converted to its hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl heptanimidate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or alcohols.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, primary amines, and various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Methyl heptanimidate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of heterocyclic compounds.

    Biology: Used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties in treating various diseases.

    Industry: Used in the production of specialty chemicals and pharmaceuticals

Wirkmechanismus

The mechanism of action of methyl heptanimidate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to methyl heptanimidate hydrochloride include:

Uniqueness

This compound is unique due to its specific chemical structure and reactivity, which make it suitable for a wide range of applications in scientific research and industry. Its ability to undergo various chemical reactions and form diverse derivatives sets it apart from other similar compounds .

Eigenschaften

Molekularformel

C8H18ClNO

Molekulargewicht

179.69 g/mol

IUPAC-Name

methyl heptanimidate;hydrochloride

InChI

InChI=1S/C8H17NO.ClH/c1-3-4-5-6-7-8(9)10-2;/h9H,3-7H2,1-2H3;1H

InChI-Schlüssel

PLDUFODUTFFVFE-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC(=N)OC.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.